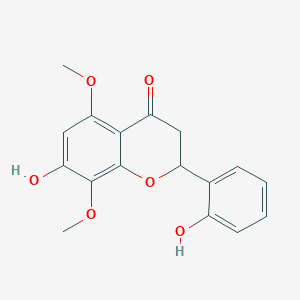

7,2/'-二羟基-5,8-二甲氧基黄烷酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7,2/'-Dihydroxy-5,8-diMethoxyflavanone is a natural product found in Scutellaria barbata with data available.

科学研究应用

抗菌活性: 7-羟基-5,8-二甲氧基黄烷酮对金黄色葡萄球菌、表皮葡萄球菌、须癣毛癣菌和小孢子菌表现出抗菌活性 (Santos 等人,2014 年)。

抗癌潜力: 该化合物与抗癌活性有关。例如,一项研究发现 4',7-二甲氧基黄烷酮对人乳腺癌 MCF-7 细胞表现出抗增殖作用,并引起细胞周期停滞和凋亡 (Choi 等人,2011 年)。

抗血小板聚集: 包括 7,2/'-二羟基-5,8-二甲氧基黄烷酮相关化合物在内的某些黄烷酮在体外表现出显着的抗血小板聚集活性 (Chen 等人,2007 年)。

细胞毒性: 从 Cryptocarya costata 的树皮中分离出的 7-羟基-5,6-二甲氧基黄烷酮,对其对鼠白血病 P-388 细胞的细胞毒性进行了评估 (Usman 等人,2006 年)。

抗分枝杆菌活性: 该化合物对结核分枝杆菌表现出中等的抗分枝杆菌活性,表明在治疗细菌感染中具有潜在用途 (Suksamrarn 等人,2004 年)。

合成和构效关系研究: 已经创建了 7,2/'-二羟基-5,8-二甲氧基黄烷酮的合成类似物,以研究其构效关系,特别是在针对癌细胞系的细胞毒性的情况下 (Min 等人,1996 年)。

胆碱酯酶抑制特性: 一项关于 Onosma hispida 的研究报告了一种具有胆碱酯酶抑制特性的新型黄烷酮,其结构与 7,2/'-二羟基-5,8-二甲氧基黄烷酮相似 (Ahmad 等人,2003 年)。

抗炎作用: 从绿紫苏叶中提取的与 7,2/'-二羟基-5,8-二甲氧基黄烷酮相关的黄烷酮对白细胞介素 1β 刺激的大鼠肝细胞中的一氧化氮产生具有显着的抑制作用,表明具有潜在的抗炎作用 (Nakajima 等人,2015 年)。

作用机制

Target of Action

Flavonoids, the class of compounds to which it belongs, are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

A related compound, 5,8-dihydroxy-4’,7-dimethoxyflavone, has been shown to attenuate tnf-α-induced expression of vascular cell adhesion molecule-1 (vcam-1) through egfr/pkcα/pi3k/akt/sp1-dependent induction of heme oxygenase-1 (ho-1) in human cardiac fibroblasts . This suggests that 7,2’-Dihydroxy-5,8-dimethoxyflavanone may have similar interactions with its targets.

Biochemical Pathways

Based on the mode of action of the related compound mentioned above, it can be inferred that it may influence the egfr/pkcα/pi3k/akt/sp1 signaling pathway and induce the expression of ho-1 .

Result of Action

Based on the related compound, it can be inferred that it may have anti-inflammatory effects by attenuating the expression of vcam-1 .

生化分析

Biochemical Properties

7,2/‘-Dihydroxy-5,8-diMethoxyflavanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to inhibit the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, which is crucial in regulating intracellular levels of cyclic AMP . Additionally, it interacts with heme oxygenase-1 (HO-1), an enzyme involved in the degradation of heme to biliverdin, iron ions, and carbon monoxide . These interactions highlight the compound’s potential in modulating cellular signaling pathways and oxidative stress responses.

Cellular Effects

The effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone on various cell types and cellular processes are profound. In human cardiac fibroblasts, it has been shown to attenuate the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α) through the epidermal growth factor receptor (EGFR)/protein kinase C (PKC)/phosphoinositide 3-kinase (PI3K)/Akt/specificity protein 1 (Sp1)-dependent induction of HO-1 . This indicates its potential in reducing inflammation and oxidative stress in cardiac cells. Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest for therapeutic research.

Molecular Mechanism

At the molecular level, 7,2/'-Dihydroxy-5,8-diMethoxyflavanone exerts its effects through various mechanisms. It upregulates the expression of HO-1 via the p38 mitogen-activated protein kinase (MAPK)/nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway in human cardiac fibroblasts . This pathway is crucial for the cellular response to oxidative stress. Additionally, the compound’s ability to inhibit phosphodiesterase activity suggests a role in modulating cyclic AMP levels, which are vital for numerous cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term experiments

Dosage Effects in Animal Models

The effects of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and oxidative stress. At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that the compound’s antioxidant and anti-inflammatory properties are dose-dependent, with higher doses potentially leading to toxicity.

Metabolic Pathways

7,2/'-Dihydroxy-5,8-diMethoxyflavanone is involved in various metabolic pathways. It interacts with enzymes such as HO-1 and phosphodiesterase, influencing metabolic flux and metabolite levels The compound’s role in modulating oxidative stress responses and cyclic AMP levels underscores its importance in cellular metabolism

Transport and Distribution

The transport and distribution of 7,2/'-Dihydroxy-5,8-diMethoxyflavanone within cells and tissues are crucial for its biological activity. It is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding the transport mechanisms is essential for optimizing its therapeutic potential and ensuring effective delivery to target sites.

Subcellular Localization

7,2/'-Dihydroxy-5,8-diMethoxyflavanone exhibits specific subcellular localization, which influences its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications This localization is vital for its interaction with specific biomolecules and its role in cellular processes

属性

IUPAC Name |

7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJYKCNDMHBDJEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)

![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)